molecular formula C27H25FN2O2S B2664406 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide CAS No. 1170138-82-5

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide

Cat. No.: B2664406
CAS No.: 1170138-82-5
M. Wt: 460.57
InChI Key: LWIHUSPYQLEPTB-UHFFFAOYSA-N
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Description

Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazoles has received much attention. A number of drugs containing the thiazole core are commercially used to treat different pathologies . An easy and handy synthetic procedure for amide synthesis is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound's fluorination process and its regioselectivity have been explored, showing that the yields and selectivity depend on the reagent used. This indicates the compound's potential in synthetic chemistry for creating fluorinated aromatic compounds, which are crucial in pharmaceuticals and agrochemicals (Zupan, Iskra, & Stavber, 1996).

Biological Applications

  • A study on triphenylamine–benzothiazole derivatives, which are structurally similar to the compound , showed temperature-controlled fluorescence switching. This property could be useful in developing optical materials and sensors (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).
  • Another research focused on methylated chitosan derivatives, indicating the potential of similar compounds to enhance paracellular permeability, suggesting possible applications in drug delivery systems (Kowapradit et al., 2008).

Mechanism of Action

While the specific mechanism of action for the compound “N-(4-fluorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide” is not available, thiazoles are known to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Future Directions

The development of new compounds related to the thiazole scaffold is an active area of research due to their diverse biological activities . Future research may focus on designing and developing different thiazole derivatives to act as potent drug molecules with lesser side effects .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O2S/c28-23-14-7-15-24-26(23)29-27(33-24)30(18-21-13-8-16-32-21)25(31)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-7,9-12,14-15,21-22H,8,13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIHUSPYQLEPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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